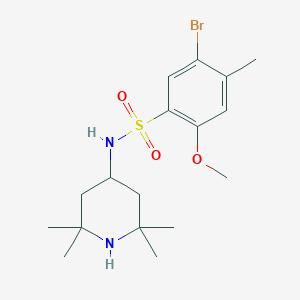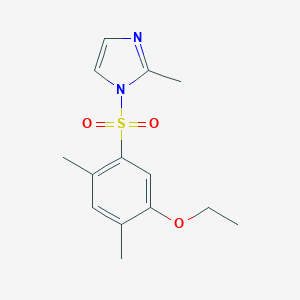
1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole, commonly known as EDMI, is a sulfonamide compound that has been extensively studied for its potential use as a therapeutic agent in various diseases. EDMI has shown promising results in scientific research for its anti-inflammatory, anti-tumor, and anti-angiogenic properties.
Mécanisme D'action
The mechanism of action of EDMI involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. EDMI has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the invasion and metastasis of cancer cells. EDMI also inhibits the activity of vascular endothelial growth factor (VEGF), which is a protein that promotes the growth of blood vessels that supply nutrients to cancer cells.
Biochemical and Physiological Effects:
EDMI has been found to have various biochemical and physiological effects on the body. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). EDMI has also been found to decrease the expression of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins that cause inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using EDMI in lab experiments is its high potency and specificity. EDMI has been found to have a high binding affinity for its target enzymes and proteins, making it an effective tool for studying their functions. However, the main limitation of using EDMI in lab experiments is its high cost and limited availability.
Orientations Futures
There are several future directions for research on EDMI. One potential area of research is the development of more potent and selective analogs of EDMI that can be used as therapeutic agents for cancer and other diseases. Another area of research is the study of the pharmacokinetics and pharmacodynamics of EDMI, which can help in the development of optimal dosing strategies for its use in clinical settings. Finally, more research is needed to understand the potential side effects and toxicity of EDMI, which can help in the safe and effective use of this compound in humans.
Méthodes De Synthèse
EDMI can be synthesized using a multi-step process that involves the reaction of 5-ethoxy-2,4-dimethylbenzenesulfonyl chloride with 2-methylimidazole in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
EDMI has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of EDMI is in the field of cancer research. EDMI has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis (cell death) in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
1-(5-ethoxy-2,4-dimethylphenyl)sulfonyl-2-methylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-5-19-13-9-14(11(3)8-10(13)2)20(17,18)16-7-6-15-12(16)4/h6-9H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGMTLOWGNLACH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2C=CN=C2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B345431.png)
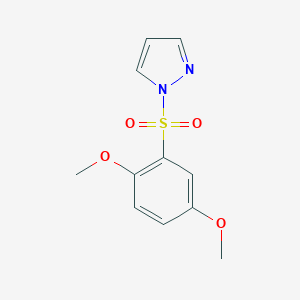
![1-(1-Adamantyl)-4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B345435.png)
![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B345437.png)

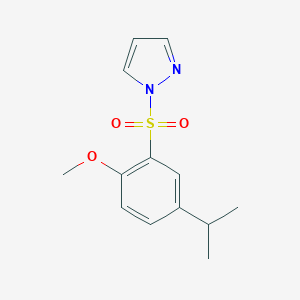
![2-{[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B345442.png)
amine](/img/structure/B345450.png)
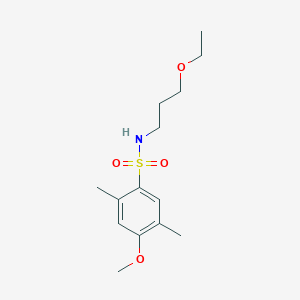
![4-[(3-Isopropyl-4-propoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B345454.png)
![1-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}-2-(methylethyl)imidazole](/img/structure/B345462.png)
![4-Bromo-1-ethoxy-2-{[2-(methylethyl)imidazolyl]sulfonyl}benzene](/img/structure/B345468.png)
![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B345473.png)
